1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Overview
Description
“1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one” is an organic compound with the CAS Number: 288385-99-9 and a molecular weight of 227.19 . It is also known as FMNP. It is a fluorinated nitrophenyl propanone that can be used as a substrate for a variety of enzymatic reactions.
Synthesis Analysis
The synthesis of “this compound” is typically accomplished through a two-step process. First, a nitroalkane is reacted with a fluorinated alcohol in the presence of a strong acid. This reaction produces an intermediate nitroalkoxyfluoride, which is then reacted with a ketone in the presence of a base.Molecular Structure Analysis
The molecular formula of “this compound” is C10H10FNO4 .Chemical Reactions Analysis
This compound has been used in a variety of scientific research applications. In particular, it has been used to study the activity of the enzymes monoamine oxidase (MAO) and cytochrome P450.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in a dry environment .Scientific Research Applications
Molecular Structure Studies
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one and its derivatives have been a subject of study for their molecular structure and properties. For instance, research on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, demonstrated its planar structure and provided insights into the spatial arrangement of its molecular fragments (Clegg et al., 1999).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been an area of focus. Research has been conducted on synthesizing derivatives of chalcone from derivatives of acetophenone and 2-nitrobenzaldehyde, providing valuable data on reaction yields and the influence of methoxy groups on the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019).
Photophysical Properties
The effects of solvent polarity on the photophysical properties of related chalcone derivatives have been studied. This research provides insights into solvatochromic effects and the stability of these molecules in different states, which is critical for applications in areas like dye-sensitized solar cells (Kumari, Varghese, George, & Sudhakar, 2017).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This includes research on novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, highlighting the potential of these compounds in medicinal chemistry (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Application in Organic Solar Cell Material
Studies have explored the application of related compounds in organic solar cells. For example, research on (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one and its derivatives showed potential in dye-sensitized solar cells, with a focus on how structural modifications like the introduction of a methoxy group can enhance performance (Anizaim et al., 2020).
Kinetics and Mechanism of Reactions
Research into the kinetics and mechanisms of reactions involving related compounds has been conducted. This includes the study of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, providing insights into the reaction pathways and conditions that influence these processes [(Sedlák, Hanusek, Holčapek, & Štěrba, 2001)](https://consensus.app/papers/kinetics-mechanism-methanolysis-cyclization-sedlák/5c4f54826a115e8fac8c32fbff7ade67/?utm_source=chatgpt).
Crystal Structure Analysis
The study of crystal structures of compounds closely related to this compound, such as 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, has provided valuable data on molecular configurations and interactions. This research is crucial for understanding the solid-state properties of these compounds (Kundapur, Sarojini, & Narayana, 2012).
Application in Synthesis of Heterocyclic and Carbocyclic Systems
Investigations into the use of related compounds in synthesizing benzo-fused heterocyclic and carbocyclic systems have been carried out. This includes studies on the intramolecular SNAr and tandem SN2-SNAr reactions of 3-(2-fluoro-5-nitrophenyl)-1-propanol, contributing to the development of novel synthetic methodologies (Bunce, Nago, Sonobe, & Slaughter, 2008).
Photocyclization Studies
Research on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to the compound of interest, has shown different reaction pathways depending on the nature of the halogen atom and the presence of electron-donor groups. This study sheds light on the photochemical behavior of these compounds and their potential applications (Košmrlj & Šket, 2007).
Fluorinated Heterocyclic Compound Synthesis
The synthesis of fluorinated heterocyclic compounds using derivatives of this compound has been explored. This research demonstrates the utility of these compounds in creating complex molecular structures, highlighting their versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Mechanism of Action
The compound has been studied for its potential as a therapeutic agent, due to its ability to modulate the activity of certain enzymes.
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-6(13)5-7-8(12(14)15)3-4-9(16-2)10(7)11/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDKNHRINLDMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621796 | |
Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-99-9 | |
Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288385-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanone, 1-(2-fluoro-3-methoxy-6-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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